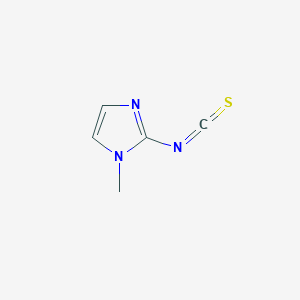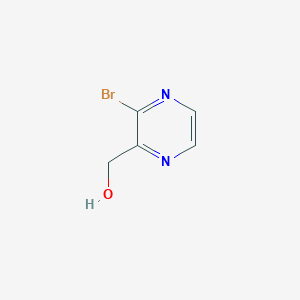
(3-Bromo-2-pyrazinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-pyrazinyl)methanol is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromopyrazine with formaldehyde under basic conditions to yield (3-Bromo-2-pyrazinyl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-pyrazinyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyrazinylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products Formed
Oxidation: 3-Bromo-2-pyrazinylcarboxylic acid.
Reduction: 2-Pyrazinylmethanol.
Substitution: Various substituted pyrazinylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-2-pyrazinyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (3-Bromo-2-pyrazinyl)methanol depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-6-bromo-2-pyrazinyl)methanol: Similar structure but with an amino group instead of a hydroxymethyl group.
2-Pyrazinylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-pyrazinylcarboxylic acid: An oxidized form of (3-Bromo-2-pyrazinyl)methanol.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a compound of interest in medicinal chemistry .
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
(3-bromopyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H5BrN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 |
InChI Key |
IANKLPMHLBIBLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


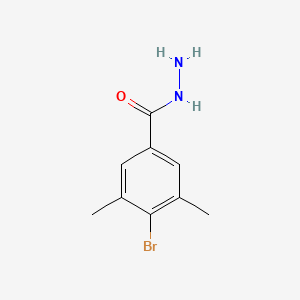
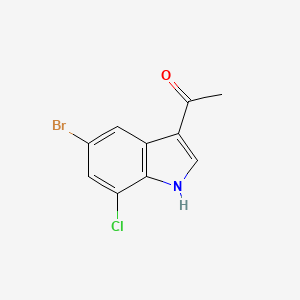

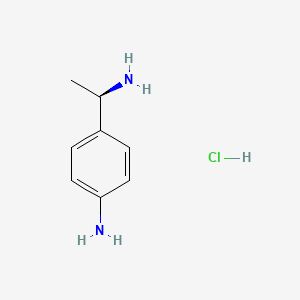

![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)

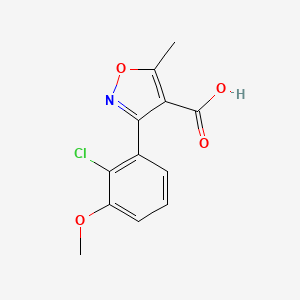

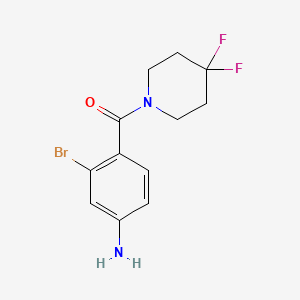
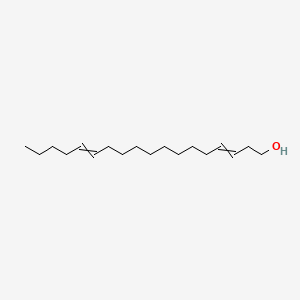
![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
